C.I. Direct Violet 3

Description

Structure

3D Structure

Properties

IUPAC Name |

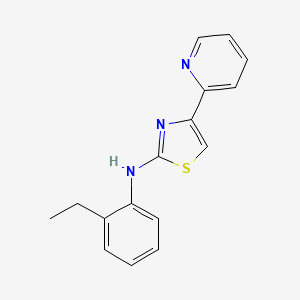

N-(2-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-2-12-7-3-4-8-13(12)18-16-19-15(11-20-16)14-9-5-6-10-17-14/h3-11H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRBCWJGDNBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024731 | |

| Record name | N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6507-83-1, 333746-65-9 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4'-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications of C.i. Direct Violet 3

Novel Synthetic Routes for C.I. Direct Violet 3 and Analogues

The conventional synthesis of this compound involves the diazotization of 4-(4-aminophenyl)benzenamine, which is then coupled with 4-hydroxynaphthalene-1-sulfonic acid and 4-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com While effective, research into novel synthetic routes for bis-azo dyes aims to enhance efficiency, yield, and introduce new functionalities.

Advanced coupling reactions are a key area of exploration. For instance, the synthesis of unsymmetrical and symmetrical bis(hetaryl)azo dyes has been achieved through diazotization-coupling and oxidation reactions, yielding dyes with bathochromic shifts and varied photostability. organic-chemistry.orgsci-hub.se These methods, which involve the use of heteroaromatic coupling components, could be adapted to create analogues of this compound with unique shades and properties. sci-hub.se

Another approach involves modifying the reaction sequence. For example, some trisazo dyes are synthesized by coupling two moles of a diazoic acid to the same coupling component. nih.gov This principle could be applied to generate novel analogues of this compound. Furthermore, the development of one-pot synthesis methods, which combine diazotization and coupling in a single step, offers a more streamlined and potentially more efficient alternative to traditional two-pot processes. researchgate.net The use of different catalysts and reaction media in these coupling reactions is also an active area of research, with the aim of improving reaction rates and selectivity. mdpi.com

The synthesis of new azo nitroso-based disperse dyes through diazo coupling reactions has also been explored, resulting in dyes with high light and wash fastness. africaresearchconnects.com This suggests a potential route for creating more durable analogues of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact. Key areas of focus include the use of less hazardous reagents, solvent-free conditions, and alternative energy sources.

One significant development is the replacement of harsh acids like hydrochloric and sulfuric acid in the diazotization step with greener alternatives. For example, alginic acid, a biodegradable polysaccharide, has been successfully used as a catalyst for diazotization, offering a non-toxic and recyclable option. digitellinc.com Similarly, solid acids like nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles have been employed for the synthesis of azo dyes under solvent-free conditions, often at room temperature and with shorter reaction times. tandfonline.comrsc.org These methods not only reduce the use of hazardous materials but also simplify the purification process. tandfonline.com

Microwave-assisted synthesis represents another important green chemistry approach. While direct studies on this compound are limited, research on other dyes, such as BODIPY and disperse dyes, has demonstrated that microwave irradiation can significantly reduce reaction times from hours to minutes, often with lower solvent requirements and higher yields. rsc.orgrsc.orgmdpi.com This technique offers a more energy-efficient and rapid method for dye synthesis. mdpi.com The application of these microwave-assisted protocols to the synthesis of this compound could lead to more sustainable manufacturing processes. rsc.orgrsc.org

Functionalization and Derivatization Strategies for Enhanced Performance or Environmental Degradability

Functionalization and derivatization of azo dyes are key strategies for improving their performance characteristics, such as lightfastness and wash fastness, as well as enhancing their environmental degradability.

For performance enhancement, the introduction of specific functional groups can have a significant impact. For example, the incorporation of a trifluoromethyl (CF₃) group into other types of organic molecules has been shown to improve their bioactivity and stability. acs.org Applying similar strategies to this compound could potentially enhance its properties. Another approach involves coating pigments with a functionalized silica layer, which has been shown to improve solar reflectance and impart superhydrophobic properties in copper phthalocyanine (B1677752) pigments. acs.org Such surface modifications could be explored for this compound to enhance its durability and performance in specific applications.

To improve environmental degradability, derivatization strategies often focus on making the dye molecule more susceptible to microbial breakdown. One approach is to introduce lignin-like subunits into the dye structure, which can make the dye more recognizable as a substrate for microbial enzymes like peroxidases. asm.org The introduction of specific substituents can also influence the electronic properties of the dye, making the azo bond more susceptible to cleavage. asm.org For instance, the introduction of a sulfonamide group can alter the polarity of the dye, potentially affecting its interaction with microbial enzymes. asm.org The goal of these modifications is to facilitate the breakdown of the dye into smaller, less harmful compounds, thereby reducing its environmental persistence. mdpi.com

Computational Design and Prediction of this compound Molecular Architectures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the design and prediction of the properties of new dye molecules. These methods allow for the in-silico evaluation of molecular structures and their electronic properties, which can guide the synthesis of new dyes with desired characteristics.

DFT calculations can be used to optimize the geometries of azo dyes and their tautomeric forms, providing insights into their stability and reactivity. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict the electronic absorption spectra and color of a dye. aphrc.orgnih.gov This allows for the virtual screening of a large number of potential dye structures before undertaking their synthesis.

Computational models are also employed to predict the degradation pathways of azo dyes. DFT studies can model the interaction of dyes with reactive species like hydroxyl radicals, helping to elucidate the mechanisms of oxidative degradation, such as the cleavage of the C-N or N-N bonds. acs.org This understanding is crucial for designing dyes that are more readily biodegradable. Furthermore, molecular docking simulations can predict the binding affinity of a dye to microbial enzymes, such as azoreductases, providing insights into its potential for bioremediation. The combination of DFT and molecular docking can therefore be a powerful strategy for designing new this compound analogues with both enhanced performance and improved environmental profiles. acs.org

Environmental Occurrence, Distribution, and Persistence of C.i. Direct Violet 3

Pathways of C.I. Direct Violet 3 Release into Aquatic and Terrestrial Environments

The primary route for this compound to enter the environment is through the discharge of industrial wastewater. The textile industry, a major consumer of direct dyes, is a significant source of this release. iwaponline.comscispace.com During the dyeing process, a notable percentage of the dye does not bind to the fibers and is subsequently released into the effluent. scispace.commdpi.com It is estimated that approximately 10-25% of textile dyes are lost during the dyeing process, with 2-20% being directly discharged as aqueous effluents. scispace.com These effluents, if not adequately treated, carry the dye into aquatic ecosystems. iwaponline.com

Another pathway for environmental release is associated with the paper industry. iarc.fr Although the dye becomes insoluble upon contact with paper, the recycling process of printed paper can lead to its release into trade waste sewers through the de-inking process. industrialchemicals.gov.au Disposal of dyed articles, such as textiles and paper products, in landfills also constitutes a potential source of release into terrestrial environments. iarc.fr

While direct atmospheric release of the dye in its solid form is considered less significant, the manufacturing and processing of the dye can contribute to environmental contamination. iarc.fr

Key Release Pathways of this compound

| Source | Pathway | Environmental Compartment |

|---|---|---|

| Textile Industry | Wastewater discharge from dyeing processes | Aquatic |

| Paper Industry | Wastewater from de-inking during recycling | Aquatic |

| Consumer Products | Disposal of dyed textiles and paper in landfills | Terrestrial |

Environmental Monitoring and Surveillance Methodologies for this compound

The detection and quantification of this compound in environmental samples present analytical challenges, particularly at trace levels. Various methodologies have been developed and employed for its monitoring.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection is a commonly used technique for the analysis of azo dyes like this compound. iarc.fr More advanced methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), offer higher sensitivity and specificity, enabling the detection of the dye and its metabolites at very low concentrations. nih.gov These techniques are crucial for assessing the extent of environmental contamination and human exposure.

Challenges in trace level detection often necessitate pre-concentration steps to isolate the dye from complex environmental matrices such as water, sediment, and soil. nih.gov Techniques like solid-phase extraction (SPE) are employed to concentrate the analyte before instrumental analysis. nih.gov The development of sensitive and robust analytical methods is essential for effective environmental monitoring and regulatory enforcement.

Common Analytical Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| HPLC-UV/Vis | Separation based on polarity, detection by UV-Vis absorbance | Quantification in wastewater and other environmental samples |

| LC-MS/MS | Separation coupled with mass-based detection for high specificity | Trace level detection and identification of transformation products |

Long-Term Fate and Persistence Mechanisms of this compound in Diverse Ecosystems

The long-term fate and persistence of this compound in the environment are governed by its chemical structure, which imparts a significant resistance to natural degradation processes. mdpi.com As a synthetic dye, it is not readily biodegradable. nih.gov

In aquatic environments, this compound, being a water-soluble anionic dye, can remain in the water column. canada.ca However, it is expected to eventually partition to suspended solids and sediment through electrostatic interactions. canada.ca Once in the sediment, it can persist for extended periods due to the anaerobic conditions and lack of light, which hinder degradation.

The azo bonds (-N=N-) that form the chromophore of the dye are particularly stable and resistant to aerobic biodegradation. ijcmas.com This persistence can lead to the accumulation of the dye in sediments and potentially in the food chain. scbt.com The complex aromatic structure of this compound further contributes to its recalcitrance. nih.gov Studies have shown that many synthetic dyes can persist in the environment for long durations. nih.gov

Identification and Analysis of this compound Transformation Products and Byproducts in Natural Systems

Under certain environmental conditions, this compound can undergo transformation, leading to the formation of various byproducts. A primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. scbt.com This process can be mediated by microorganisms in anaerobic environments, such as sediments and the gastrointestinal tracts of organisms. scbt.com

The cleavage of the azo bond in this compound would result in the formation of aromatic amines. scbt.com The specific aromatic amines formed would depend on the exact structure of the parent dye molecule. The identification and analysis of these transformation products are critical, as some aromatic amines are known to be of toxicological concern. scbt.com

Analytical techniques such as LC-MS/MS are instrumental in identifying and quantifying these transformation products in environmental samples. nih.gov The study of these byproducts is essential for a comprehensive understanding of the environmental risks associated with the release of this compound. Research into the photocatalytic degradation of similar violet dyes has shown the formation of various intermediates, highlighting the complexity of degradation pathways.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the advanced remediation technologies for the chemical compound This compound (C.I. Number: 27660, CAS Number: 6227-01-6) .

The search for detailed research findings on the adsorption processes and photocatalytic degradation exclusively for this compound did not yield the specific experimental results required to thoroughly populate the requested article outline. The available literature primarily focuses on other violet dyes, such as C.I. Basic Violet 3 (Crystal Violet), or other direct dyes like Direct Red, Blue, and Yellow.

While general principles of dye remediation through adsorption and photocatalysis are well-documented for a wide range of colorants, applying these findings directly to this compound without specific experimental validation would be scientifically inaccurate. Key data, including the performance of novel adsorbents, specific kinetic and thermodynamic parameters, the influence of operational conditions, adsorbent regenerability, and the efficacy of various photocatalysts for this particular compound, are not present in the accessible research.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and focuses solely on this compound.

Advanced Remediation Technologies for C.i. Direct Violet 3 Contamination

Photocatalytic Degradation of C.I. Direct Violet 3

Influence of Operational Parameters on Photocatalytic Efficiency (e.g., pH, catalyst dose, light intensity)

The efficiency of photocatalytic degradation of this compound is significantly influenced by several key operational parameters, including the pH of the solution, the dosage of the photocatalyst, and the intensity of the light source. semanticscholar.org Understanding and optimizing these parameters are crucial for maximizing the removal of this dye from wastewater.

Effect of pH: The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst and the dye molecule itself. acs.org For the degradation of violet-3B, a type of direct violet dye, using a C-N-codoped TiO2 catalyst, the highest efficiency was observed in neutral to slightly acidic conditions (pH 5.6). eeer.org This is attributed to the point of zero charge (pzc) of the catalyst, which is around pH 5.29. eeer.org At this pH, the catalyst surface is favorable for the adsorption of the dye molecules. eeer.org As the pH increases into the alkaline range, the catalyst surface becomes negatively charged, leading to electrostatic repulsion and a decrease in degradation efficiency. eeer.org Similarly, in the photocatalysis of Direct Violet 51 with ZnO and TiO2, the free pH (without adjustment) was found to be optimal, while an acidic pH of around 3 had a negative impact on the degradation yield. ijcce.ac.ir In another study on Direct Violet 51 using Bi2MoO6/GO nanoflakes, the degradation rate increased from pH 3 to 7, with the optimum at pH 7. ppaspk.org A further increase to pH 9 resulted in a decrease in degradation efficiency. ppaspk.org This suggests that the optimal pH can vary depending on the specific photocatalyst and the exact structure of the direct violet dye.

Effect of Catalyst Dose: The concentration of the photocatalyst is another vital parameter. An increase in the catalyst dosage generally leads to a higher degradation rate up to an optimal point. For instance, in the degradation of violet-3B with C-N-codoped TiO2, the removal percentage increased as the catalyst amount was raised to 0.3 g L−1. eeer.org This is because a higher catalyst concentration provides more active sites for photon absorption and the generation of hydroxyl radicals. eeer.org However, beyond an optimal concentration, the efficiency can decrease. This phenomenon is often attributed to the agglomeration of catalyst particles at high concentrations, which reduces the active surface area and decreases light penetration into the solution. ppaspk.org For Direct Violet 51 degradation using Bi2MoO6/GO nanoflakes, a 100 mg catalyst dose yielded a 99.99% degradation within 60 minutes. ppaspk.org

Table 1: Influence of Operational Parameters on this compound Photocatalysis

| Parameter | Optimal Condition/Observation | Rationale |

|---|---|---|

| pH | Neutral to slightly acidic (e.g., pH 5.6-7) is often optimal. eeer.orgijcce.ac.irppaspk.org | At the point of zero charge (pzc) of the catalyst, adsorption of the anionic dye is favored. eeer.org Extreme pH values can lead to electrostatic repulsion between the catalyst and dye molecules. eeer.org |

| Catalyst Dose | Increases up to an optimum concentration (e.g., 0.3 g/L for C-N-codoped TiO2). eeer.org | Provides more active sites for photocatalysis. eeer.org Excess catalyst can lead to agglomeration and reduced light penetration. ppaspk.org |

| Light Intensity | Degradation rate generally increases with light intensity. medcraveonline.com | Higher intensity leads to more photo-excited electrons and holes, increasing the generation of reactive oxygen species. mdpi.com At very high intensities, the rate may plateau due to catalyst surface saturation. medcraveonline.com |

Elucidation of Photocatalytic Degradation Pathways and Intermediate Products

The photocatalytic degradation of this compound, an azo dye, is a complex process involving the breakdown of the dye molecule into smaller, less harmful compounds. nih.gov The fundamental mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), upon irradiation of a semiconductor photocatalyst. mdpi.com These reactive species attack the dye molecule, leading to its degradation. acs.org

The initial and most critical step in the degradation of azo dyes is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. iwaponline.com This cleavage can occur through oxidation by hydroxyl radicals or reduction by electrons in the conduction band of the photocatalyst. iwaponline.com The breakdown of the azo linkage results in the formation of various aromatic intermediates. mst.dk

For complex azo dyes like this compound, which may contain multiple azo bonds, the degradation pathway can be intricate. scbt.com The process typically involves several key reactions:

Azo Bond Cleavage: The primary attack by reactive species breaks the nitrogen-nitrogen double bond, leading to the formation of aromatic amines. canada.ca

Hydroxylation: The aromatic rings of the dye molecule and its intermediates are hydroxylated by •OH radicals, increasing their water solubility and susceptibility to further degradation. mst.dk

De-amination and De-alkylation: Amino and alkyl groups attached to the aromatic rings can be removed. mdpi.com

Aromatic Ring Opening: The hydroxylated aromatic intermediates can undergo ring opening, breaking down the aromatic structure into smaller aliphatic compounds. mdpi.com

Mineralization: Ideally, the degradation process continues until the organic molecules are completely mineralized into carbon dioxide (CO2), water (H2O), and inorganic ions. doi.org

Studies on the degradation of similar azo dyes have identified various intermediate products through techniques like gas chromatography-mass spectrometry (GC-MS). For instance, the degradation of Crystal Violet, a triphenylmethane (B1682552) dye with some structural similarities in terms of aromatic groups, has been shown to produce intermediates such as 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde. nih.gov While this compound is an azo dye and will have a different specific pathway, this illustrates the general principle of breakdown into smaller aromatic and then aliphatic compounds. The complete mineralization of violet-3B dye was confirmed by the removal of approximately 44% of the Total Organic Carbon (TOC) after 240 minutes of irradiation. eeer.org

Quantum Chemical Insights into Photocatalytic Mechanisms

Quantum chemical calculations provide a powerful tool for understanding the intricate electronic and geometric changes that occur during the photocatalytic degradation of dyes like this compound. acs.org These theoretical studies offer insights into reaction mechanisms at a molecular level, helping to explain the efficiency of different photocatalysts and predict degradation pathways. acs.org

High-level quantum-chemical calculations can model the electronic structure of the dye molecule and the photocatalyst, as well as the intermediates formed during the reaction. acs.org This allows researchers to understand how factors like the electronic properties of the catalyst and the dye influence the degradation process. For example, doping a photocatalyst like ZnO with cadmium (Cd) has been shown to modify its valence and conduction bands, leading to enhanced generation of superoxide radicals (O2•−) and improved photodegradation of crystal violet. researchgate.net

Key aspects that can be investigated using quantum chemistry include:

Electron Transfer Processes: The initial step in photocatalysis is the generation of an electron-hole pair in the catalyst upon light absorption. nih.gov Quantum calculations can model the single-electron transfer (SET) between the excited photocatalyst and the dye molecule, which is a crucial event in the degradation process. nih.gov

Reaction Energetics and Kinetics: Theoretical calculations can determine the energy barriers for different reaction steps, such as azo bond cleavage and hydroxylation. acs.org This helps to identify the most favorable degradation pathways and understand the reaction kinetics. For instance, the rate of the forward reaction can be compared to the rate of back electron transfer, which is a factor that can limit quantum efficiency. nih.gov

Intermediate Stability and Reactivity: The stability and reactivity of the various intermediate products formed during degradation can be assessed. This information is valuable for predicting the complete degradation pathway and identifying any potentially persistent or toxic intermediates. mdpi.com

Catalyst Design: By understanding the electronic structure-activity relationships, quantum chemical insights can guide the design of more efficient photocatalysts. nih.gov For example, calculations can help in selecting suitable dopants to modify the band gap of a semiconductor, thereby enhancing its light absorption properties and photocatalytic activity. researchgate.net

Biodegradation and Bioremediation Approaches for this compound

Biodegradation offers an environmentally friendly and cost-effective alternative for the treatment of wastewater containing this compound. This approach utilizes the metabolic capabilities of microorganisms to break down the complex dye structure into simpler, non-toxic compounds.

Isolation and Characterization of Dye-Degrading Microbial Strains (e.g., Aspergillus niger, Pseudomonas sp., Candida krusei)

A wide variety of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to decolorize and degrade azo dyes. iwaponline.com The process of finding effective strains typically involves isolating them from environments contaminated with textile effluents, as these microbes have likely adapted to the presence of dyes. ijpbs.comekb.eg

Aspergillus niger : This filamentous fungus has been extensively studied for its bioremediation potential. iwaponline.com Strains of A. niger have demonstrated the ability to effectively remove direct violet dyes. researchgate.net The fungal biomass can adsorb the dye, and its enzymatic systems can degrade it. ijcmas.com Studies have shown that A. niger can achieve high removal rates of direct violet dye, with one study reporting up to 98.9% removal after 72 hours of incubation under optimal pH conditions. researchgate.net

Pseudomonas sp. : Bacteria from the Pseudomonas genus are well-known for their metabolic versatility and ability to degrade a wide range of organic pollutants. sjp.ac.lk Several studies have isolated Pseudomonas species capable of decolorizing various dyes, including those structurally similar to direct violet. ekb.egsjp.ac.lk For instance, Pseudomonas aeruginosa has been identified as a potent strain for treating textile dye effluents. ijpbs.com

Candida krusei : This yeast species has also been identified as a promising candidate for the biodegradation of violet dyes. jabonline.in A study reported that Candida krusei isolated from textile wastewater was capable of degrading Basic Violet 3, demonstrating the potential of yeasts in dye bioremediation. jabonline.inniscpr.res.in

Table 2: Examples of Microbial Strains with Potential for this compound Degradation

| Microbial Strain | Type | Reported Dye Degradation Capability | Reference |

|---|---|---|---|

| Aspergillus niger | Fungus | Efficient removal of direct violet textile dye. researchgate.net | iwaponline.comresearchgate.net |

| Pseudomonas sp. | Bacteria | Decolorization of various textile dyes. sjp.ac.lk | ekb.egsjp.ac.lk |

| Candida krusei | Yeast | Degradation of Basic Violet 3. jabonline.in | jabonline.inniscpr.res.in |

| Bacillus sp. | Bacteria | Decolorization of Crystal Violet. researchgate.net | researchgate.net |

Elucidation of Enzymatic Degradation Pathways and Biotransformation Mechanisms (e.g., azo bond reduction, hydroxylation)

The microbial degradation of this compound is primarily an enzymatic process. Microorganisms produce a variety of intracellular and extracellular enzymes that catalyze the breakdown of the dye molecule. mdpi.com

The key enzymatic mechanism for azo dyes is azo bond reduction . Under anaerobic or anoxic conditions, enzymes known as azoreductases catalyze the reductive cleavage of the azo bond (–N=N–). researchgate.net This is the initial and rate-limiting step in the decolorization process, as it breaks the chromophore responsible for the dye's color. canada.ca This reduction results in the formation of colorless aromatic amines, which may still be toxic and require further degradation. researchgate.net

Following the initial azo bond cleavage, further biotransformation occurs, often under aerobic conditions. This phase involves enzymes like oxidases and peroxidases. mdpi.comHydroxylation , the introduction of hydroxyl (–OH) groups onto the aromatic rings of the intermediate amines, is a crucial step. mst.dk This reaction is often catalyzed by mono- and dioxygenases. Hydroxylation increases the reactivity and water solubility of the aromatic intermediates, making them more susceptible to subsequent ring cleavage. mst.dk

Other important enzymatic reactions in the degradation pathway include:

Laccases: These copper-containing oxidases can degrade a wide range of phenolic and non-phenolic compounds, including azo dyes, through a free radical mechanism, often without forming toxic aromatic amines as primary products. mdpi.comijplantenviro.com

Peroxidases: Enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), primarily produced by white-rot fungi, use hydrogen peroxide to oxidize a broad spectrum of pollutants, including dyes. nih.govmdpi.com They can cleave the azo bond either symmetrically or asymmetrically. ijplantenviro.com

The complete degradation pathway ultimately leads to the opening of the aromatic rings and the mineralization of the dye into CO2, H2O, and other simple inorganic compounds. mdpi.com

Optimization of Bioreactor Systems for this compound Removal (e.g., pH effect)

The efficiency of bioreactors for removing this compound is highly dependent on optimizing various operational parameters, with pH being one of the most critical. sums.ac.ir The pH of the medium directly influences the metabolic activity of the microorganisms and the activity of their degradative enzymes. researchgate.net

The optimal pH for dye removal varies depending on the specific microbial strain being used. For the fungus Aspergillus niger, studies on the bioremoval of a direct violet textile dye showed maximum removal efficiency at both acidic (pH 2) and alkaline (pH 8) conditions, with removal rates of 92.4% and 91.4% respectively after 24 hours. researchgate.net Over a 72-hour period, high removal percentages (94-98.9%) were achieved across a broad pH range from 2 to 9. researchgate.net However, extreme alkaline conditions (pH 11) significantly reduced the efficiency of Chemical Oxygen Demand (COD) reduction, indicating a less complete degradation of the dye. researchgate.net

For bacterial degradation, the optimal pH is often near neutral. For instance, studies on the decolorization of other azo dyes by various bacterial strains have found optimal conditions around pH 7 to 8. sums.ac.ir Low initial pH can inhibit bacterial growth, leading to lower decolorization rates. sums.ac.ir

Therefore, controlling the pH in a bioreactor is essential for creating an optimal environment for the selected microbial culture to thrive and efficiently express the enzymes necessary for the degradation of this compound. The ideal pH must be determined based on the specific characteristics of the chosen dye-degrading microorganism or consortium. sums.ac.ir

Phytoremediation and Algal Bioremediation Strategies

Biological methods, including phytoremediation and algal bioremediation, represent environmentally sustainable and cost-effective approaches for the treatment of textile effluents. tandfonline.com These techniques utilize the natural metabolic processes of plants, algae, and associated microbes to degrade, sequester, or transform pollutants. tandfonline.comenvirobiotechjournals.com While specific studies on this compound are limited, the principles derived from research on other azo dyes are applicable.

Phytoremediation leverages the ability of plants to absorb, accumulate, and break down contaminants from soil and water. tandfonline.com The root systems of certain plants are particularly effective at taking up pollutants from wastewater. tandfonline.com Ornamental plants, for instance, have been explored for their potential to remediate sites contaminated with dyes and other organic compounds. researchgate.net The mechanisms involved in phytoremediation of dyes include absorption, translocation, and enzymatic degradation within the plant tissues. Plant species are selected based on their tolerance and accumulation capacity for specific pollutants. tandfonline.com

Algal Bioremediation employs microalgae and macroalgae for the removal of dyes from aqueous solutions. Algae can decolorize and degrade dyes through various mechanisms, including biosorption onto the cell wall and enzymatic degradation. envirobiotechjournals.com The process can occur under both aerobic and anaerobic conditions. Fungi, bacteria, and yeasts have also demonstrated significant capabilities in degrading and removing a wide range of synthetic dyes. tandfonline.comresearchgate.netresearchgate.net For example, the fungus Aspergillus niger has been shown to effectively remove direct violet textile dye, with removal efficiency being pH-dependent. researchgate.net Similarly, yeast species like Candida tropicalis have been noted for their capacity to adsorb dyes such as Basic Violet 3, a phenomenon attributed to their particle size and large surface area. tandfonline.com The effectiveness of these biological systems lies in their ability to either completely mineralize the dyes into simpler, non-toxic compounds like carbon dioxide and water or transform them into less harmful intermediates. envirobiotechjournals.com

Electrochemical Degradation of this compound

Electrochemical methods are considered advanced oxidation processes that offer high efficiency, versatility, and environmental compatibility for treating dye-laden wastewater. researchgate.netijcce.ac.ir These techniques utilize electrochemical cells to generate highly reactive species that degrade complex organic molecules like dyes. ijcce.ac.ir

Design and Application of Advanced Electrochemical Reactor Systems

The performance of electrochemical degradation is highly dependent on the anode material, which influences the efficiency and pathway of the oxidation process. mdpi.com Advanced electrochemical reactors employ a variety of electrode materials, each with specific properties.

Lead Dioxide (Pb/PbO₂) Electrodes: These electrodes have been used for the electrochemical oxidation of dyes like Crystal Violet (Basic Violet 3). researchgate.net They are effective but raise environmental concerns due to the potential leaching of lead.

Tin Dioxide (Ti/Pt/SnO₂) Electrodes: Ti/Pt/SnO₂ anodes are known for their high oxygen overpotential, making them suitable for the oxidation of refractory organic compounds. mdpi.com Studies on Crystal Violet have shown that these electrodes can achieve high removal efficiencies. mdpi.comresearchgate.net

Graphite Electrodes: Graphite electrodes have been employed for the decolorization of various dyes, including Disperse Blue-1 and Reactive Yellow 3. eeer.orgtuiasi.ro They are a relatively low-cost option.

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are considered highly effective for the mineralization of organic pollutants due to their wide potential window, chemical inertness, and the strong production of hydroxyl radicals. psu.edu They have been successfully used for the degradation of dyes like C.I. Direct Red 80. psu.edu

Dimensionally Stable Anodes (DSA): This category includes mixed metal oxide electrodes like Ti/IrO₂-SnO₂-Sb₂O₃ and Ti/IrO₂/RuO₂, which have shown success in degrading various dyes, including indigo (B80030) carmine (B74029) and Astrazon Red Violet 3RN. eeer.orgijcce.ac.ir

Three-dimensional (3D) electrochemical reactors have also been developed to enhance treatment efficiency. These systems, which may incorporate particle electrodes like activated carbon, offer a larger specific surface area for reactions, leading to improved removal rates and lower energy consumption compared to conventional 2D systems. deswater.com

Anodic Oxidation and Electrocoagulation Mechanisms

Two primary mechanisms are at play in electrochemical treatment: anodic oxidation and electrocoagulation.

Anodic Oxidation can proceed through two pathways:

Direct Oxidation: The dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer. mdpi.com This process is heterogeneous and depends on the electrocatalytic properties of the anode. mdpi.com

Indirect Oxidation: Strong oxidizing agents are electrochemically generated in the solution, which then chemically degrade the dye molecules. mdpi.com A common example is the generation of hydroxyl radicals (•OH) from the oxidation of water at the anode surface. In the presence of chloride ions, active chlorine species (Cl₂, HOCl, OCl⁻) can be formed, which are powerful bleaching agents that accelerate dye degradation in the bulk solution. mdpi.commdpi.com

Electrocoagulation (EC) involves the in-situ generation of coagulants by the electrolytic dissolution of a sacrificial anode, typically made of iron or aluminum. hilarispublisher.com The process unfolds as follows:

Metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺) are produced at the anode.

These ions immediately hydrolyze to form a series of monomeric and polymeric metal hydroxide (B78521) species. mdpi.com

These hydroxides, particularly amorphous flocs like Al(OH)₃ or Fe(OH)₃, have large surface areas and are excellent at removing pollutants. hilarispublisher.commdpi.com They destabilize and adsorb the dye molecules, which are then removed from the solution through precipitation and sedimentation or flotation. hilarispublisher.com

Influence of Electrode Materials and Operating Conditions

The efficiency of electrochemical degradation is significantly influenced by the choice of electrode material and various operational parameters.

Electrode Materials: The anode material is crucial. Anodes with high oxygen evolution potential, such as BDD, SnO₂, and PbO₂, are generally more effective for the complete mineralization of organic pollutants because they favor the production of highly reactive hydroxyl radicals. mdpi.compsu.edu In contrast, anodes with low oxygen evolution potential are more selective.

Operating Conditions:

Current Density: Increasing the current density generally enhances the dye removal rate by increasing the production of oxidants. mdpi.comresearchgate.net However, excessively high densities can reduce current efficiency and increase energy consumption due to parasitic reactions like oxygen evolution. researchgate.netijcce.ac.ir For example, in the degradation of Crystal Violet with a Ti/Pt/SnO₂ electrode, increasing the current density from 20 mA cm⁻² to 60 mA cm⁻² increased decolorization from 23% to 100%. mdpi.com

pH: The pH of the solution affects the surface charge of the electrode, the speciation of the dye, and the nature of the electro-generated oxidants. researchgate.netmdpi.com For the degradation of Crystal Violet using a Pb/PbO₂ anode, optimal COD removal was observed at pH 8. researchgate.net In electrocoagulation, pH is a critical parameter influencing the formation and effectiveness of metal hydroxide flocs. nih.gov

Electrolyte Concentration: The presence of a supporting electrolyte, such as NaCl or Na₂SO₄, is necessary to ensure solution conductivity. mdpi.com The addition of NaCl can significantly accelerate decolorization due to the indirect oxidation mechanism involving electro-generated active chlorine. mdpi.commdpi.com Research on Crystal Violet degradation showed that color removal after 30 minutes increased from 16% in the absence of NaCl to 91% with 0.01 M NaCl. mdpi.com

Table 1: Effect of Operating Conditions on the Electrochemical Degradation of Violet Dyes Data synthesized from studies on related violet dyes as a proxy for this compound.

| Parameter | Dye Studied | Electrode | Observation | Reference |

|---|---|---|---|---|

| Current Density | Crystal Violet (Basic Violet 3) | Ti/Pt/SnO₂ | Decolorization increased from 23% to 100% as current density rose from 20 to 60 mA cm⁻². | mdpi.com |

| pH | Crystal Violet (Basic Violet 3) | Pb/PbO₂ | Maximum COD removal (~70%) was achieved at pH 8. | researchgate.net |

| pH | Crystal Violet (Basic Violet 3) | Ti/Pt/SnO₂ | Quasi-complete decolorization after 30 min was achieved at initial pH 4 and 7. | mdpi.com |

| Electrolyte (NaCl) | Crystal Violet (Basic Violet 3) | Ti/Pt/SnO₂ | Decolorization after 30 min was 91% in 0.01 M NaCl, compared to 16% without NaCl. | mdpi.com |

| Electrolyte (NaCl) | Disperse Blue-1 | Graphite | Decolorization efficiency increased with NaCl concentration. | tuiasi.ro |

Kinetics and Degradation Product Analysis in Electrochemical Processes

Understanding the kinetics and identifying the by-products of degradation are essential for evaluating the effectiveness and environmental safety of the treatment process.

Kinetics: The electrochemical degradation of dyes often follows pseudo-first-order kinetics. mdpi.comijcce.ac.irscispace.com This indicates that the rate of degradation is directly proportional to the concentration of the dye. For instance, the electrochemical oxidation of Crystal Violet using a Ti/Pt/SnO₂ electrode and Astrazon Red Violet 3RN on a Ti/IrO₂/RuO₂ anode were both found to fit the pseudo-first-order model well. mdpi.comijcce.ac.ir The rate constant (k) is a key parameter derived from this model, which increases with more favorable operating conditions, such as higher current density. mdpi.com

Degradation Product Analysis: During electrochemical oxidation, the complex structure of the dye molecule is broken down. The initial step is often the cleavage of the chromophoric group (e.g., the azo bond in azo dyes), which leads to decolorization. psu.edu This is typically followed by the fragmentation of the resulting aromatic intermediates into smaller aliphatic acids and, ideally, complete mineralization to CO₂, water, and inorganic ions. psu.edu Techniques such as UV-Vis spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are used to monitor the disappearance of the parent dye and identify intermediate products. iosrjournals.org Analysis of Chemical Oxygen Demand (COD) is also crucial to assess the extent of mineralization. For example, in the treatment of Crystal Violet, a 100% color removal was accompanied by an 80% COD removal after 120 minutes, indicating that while the solution was colorless, some organic by-products remained. researchgate.netmdpi.com

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netijcce.ac.irsswm.info These radicals are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including dyes, into simpler and less toxic compounds. researchgate.netmdpi.com

AOPs can be broadly categorized as photochemical and non-photochemical processes. ijcce.ac.ir Common AOPs include:

Fenton and Photo-Fenton Processes: The classic Fenton's reagent involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. ijcce.ac.irmdpi.com The efficiency of this process can be enhanced by UV light irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. mdpi.com These systems are highly effective for both decolorization and mineralization. mdpi.com

Ozonation (O₃): Ozone is a strong oxidant that can react directly with dye molecules or decompose to form hydroxyl radicals, particularly at high pH. sswm.infosciencepublishinggroup.com

UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet (UV) light is an effective way to generate hydroxyl radicals for pollutant degradation. sswm.info

Combined AOPs: Combinations such as O₃/UV, O₃/H₂O₂, and O₃/H₂O₂/UV are often used to enhance the production of radicals and accelerate the degradation process. sswm.infosciencepublishinggroup.com For example, O₃/UV treatment has been shown to be more effective than ozonation alone for COD removal from textile wastewater. sswm.info

The primary advantage of AOPs is their potential for complete mineralization of organic pollutants, converting them into harmless substances like CO₂, water, and inorganic salts. mdpi.com The choice of a specific AOP depends on factors such as the nature of the pollutant, the wastewater matrix, and economic considerations.

Ozonation and Peroxone Processes

Ozonation is an AOP that utilizes ozone (O₃), a powerful oxidant, to break down complex organic molecules. sciencepublishinggroup.com The process can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at alkaline pH. dergipark.org.trresearchgate.net The efficiency of ozonation is influenced by several factors, including pH, ozone dosage, and reaction time. dergipark.org.tr For instance, in the treatment of Acid Violet 90, an optimal pH of 7 and an ozone dose of 0.375 g/L.h resulted in 93% removal efficiency within 7.5 minutes. dergipark.org.tr Increasing the ozone dose generally enhances the formation of hydroxyl radicals, leading to higher removal efficiency, up to a saturation point. dergipark.org.tr

The peroxone process involves the addition of hydrogen peroxide (H₂O₂) to the ozonation system. This combination accelerates the decomposition of ozone to generate a higher concentration of hydroxyl radicals, often leading to enhanced degradation efficiency. sswm.info This method has proven effective for various dyes. For example, in the degradation of Crystal Violet, the peroxone process was found to be more effective than ozonation alone, achieving over 90% color removal. austinpublishinggroup.com

Table 1: Ozonation Efficacy for Different Violet and Direct Dyes This table presents data from similar dyes due to the lack of specific findings for this compound.

| Dye Studied | Process | Optimal pH | Key Finding | Citation |

| Acid Violet 90 | Ozonation | 7.0 | 93% removal at 0.375 g/L.h O₃ dose in 7.5 min. | dergipark.org.tr |

| C.I. Direct Red 23 | Ozonation + Sonolysis | 8.0 | Combination proved highly effective for color removal. | nih.gov |

| Crystal Violet | Peroxone | 9.0 | Peroxone was more effective than ozonation alone, achieving >90% color removal. | austinpublishinggroup.com |

Fenton and Photo-Fenton Reactions

The Fenton process is a homogeneous catalytic oxidation system that uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. irb.hr This reaction is most effective under acidic conditions, typically at a pH of around 3. semanticscholar.orgsums.ac.ir At this pH, the reaction between Fe²⁺ and H₂O₂ is maximized, leading to efficient pollutant degradation. The efficiency of the Fenton process is highly dependent on the concentrations of both H₂O₂ and Fe²⁺, as well as their molar ratio. researchgate.net For example, in the treatment of Direct Red 81, optimal conditions were found to be a pH of 3, an Fe(II) concentration of 20 mg/L, and an H₂O₂ concentration of 120 mg/L, achieving 88.98% removal in 30 minutes. sums.ac.ir

The photo-Fenton process enhances the conventional Fenton reaction by introducing ultraviolet (UV) or visible light. The irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals. irb.hrbrieflands.com This enhancement often leads to faster and more complete mineralization of organic pollutants. researchgate.net Studies on various dyes, such as C.I. Acid Yellow 23, have shown that the photo-Fenton process can achieve complete decolorization and significant mineralization (e.g., 96.5% COD removal). imist.ma The photo-Fenton process for Direct Red 81 achieved over 85% removal efficiency under optimal conditions. semanticscholar.org

Table 2: Fenton and Photo-Fenton Process Parameters for Direct and Violet Dyes This table presents data from similar dyes due to the lack of specific findings for this compound.

| Dye Studied | Process | Optimal pH | Optimal Reagent Concentrations | Removal Efficiency | Citation |

| Direct Red 81 | Fenton | 3 | [Fe²⁺] = 20 mg/L, [H₂O₂] = 120 mg/L | 88.98% in 30 min | sums.ac.ir |

| Direct Red 81 | Photo-Fenton | 3 | [Fe²⁺] = 10 mg/L, [H₂O₂] = 50 mg/L | >85% in 45 min | semanticscholar.org |

| Crystal Violet | Photo-Fenton | 5.6 | [Fe²⁺] = 0.05x10⁻³ M, [H₂O₂] = 2x10⁻³ M | 44% in 60 min | researchgate.net |

Sonochemical and Other Emerging AOPs

Sonochemical degradation is an AOP that utilizes high-frequency ultrasound (20–1000 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This collapse generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the formation of hydroxyl radicals from water sonolysis. A key advantage is that it operates at ambient conditions without requiring additional chemicals. nih.gov

While specific data for this compound is unavailable, a study on the closely related C.I. Direct Violet 51 investigated its degradation via a sonophotocatalytic process using a copper-impregnated alumina (B75360) (Cu-Al₂O₃) catalyst. deswater.com The study found that combining sonolysis with photocatalysis was more effective than either process alone. The presence of oxidizing agents like H₂O₂ further enhanced the degradation rate of Direct Violet 51. deswater.com

Other emerging AOPs include photocatalysis, often using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). mdpi.com When irradiated with light of sufficient energy, the catalyst generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including •OH radicals, which then degrade the dye molecules. scispace.com

Combination of AOPs with Other Treatment Technologies

A common hybrid approach involves using an AOP as a pre-treatment step to break down recalcitrant dye molecules into simpler, more biodegradable intermediates. scispace.com These intermediates can then be efficiently removed by a conventional biological treatment process. For example, a study on C.I. Direct Red 23 demonstrated that combining ozonation with sonolysis was a highly effective method for decolorization and degradation. nih.gov Similarly, coupling Fenton or photo-Fenton oxidation with microbiological systems has been shown to achieve effective COD removal. mdpi.com Such integrated systems aim to leverage the high oxidative power of AOPs for recalcitrant compounds and the cost-effectiveness of biological treatment for the resulting simpler organic matter. scispace.com

Membrane Separation Technologies for this compound (e.g., ultra-filtration)

Membrane separation technologies offer a physical means of removing dyes from wastewater. These processes use semipermeable membranes to separate contaminants from the water based on size, charge, or other physical properties. iwaponline.com Ultrafiltration (UF) is a pressure-driven membrane process that separates solutes based on molecular size, typically using membranes with pore sizes between 0.01 and 0.1 µm. biointerfaceresearch.com It is effective for retaining high molecular weight substances like many direct dyes. scispace.com

While specific remediation studies on this compound are scarce, ultrafiltration is used commercially in the purification of anionic dyes, which include the direct dye class. A patent describes the use of membrane separation techniques, specifically ultrafiltration, to purify dyes such as C.I. Direct Violet 9 by removing by-products and reducing salt content. google.com

The performance of ultrafiltration is influenced by operating conditions such as transmembrane pressure, pH, and the initial dye concentration. biointerfaceresearch.com Studies on other dyes show that increasing feed concentration can lead to decreased permeate flux due to concentration polarization and membrane fouling, although dye rejection may increase. biointerfaceresearch.com For instance, in the treatment of Crystal Violet and Methyl Blue, a polysulfone/ZIF-8 composite ultrafiltration membrane demonstrated high rejection rates of 89.65% and 95.1%, respectively. biointerfaceresearch.com However, a major challenge for membrane technologies remains membrane fouling, where the accumulation of rejected solutes on the membrane surface impedes flow and necessitates cleaning or replacement. rsc.org

Advanced Analytical Methodologies for C.i. Direct Violet 3 Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental in the analysis of C.I. Direct Violet 3, offering non-destructive and highly sensitive means of investigation.

UV-Visible spectrophotometry is a primary technique for quantifying the concentration of this compound in aqueous solutions and assessing the extent of its decolorization. This method is based on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum due to its chromophoric structures, specifically the azo bonds and aromatic rings. The intensity of the absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the dye, following the Beer-Lambert law. academie-sciences.fruomustansiriyah.edu.iq

For this compound and similar direct dyes, the λmax is typically determined by scanning the dye solution over a range of wavelengths to identify the peak absorbance. For instance, the λmax for Direct Violet 51 has been identified at 586 nm. ppaspk.org The decolorization process, whether through physical adsorption, biodegradation, or chemical degradation, is monitored by measuring the decrease in the absorbance at this λmax over time. nih.govpjoes.com A significant decrease or complete disappearance of the absorption peak in the visible region indicates the breakdown of the conjugated system responsible for the dye's color. medcraveonline.com In some degradation studies, new peaks may appear in the UV region, suggesting the formation of intermediate products. nih.gov

Table 1: Application of UV-Vis Spectrophotometry in Dye Decolorization Studies

| Dye Studied | λmax (nm) | Key Findings |

|---|---|---|

| C.I. Direct Violet 51 | 586 | 99.00% degradation achieved within 80 minutes using a Bi2MoO6/GO composite. ppaspk.org |

| C.I. Direct Red 81 | 511 | Complete decolorization by Enterococcus faecalis YZ 66 within 1.5 hours, with the disappearance of the 511 nm peak. nih.gov |

| C.I. Direct Blue 201 | 570 | A mixed bacterial consortium showed high decolorization efficiency. envirobiotechjournals.com |

This technique is widely used due to its simplicity, speed, and cost-effectiveness in providing quantitative data on the efficiency of various treatment processes.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for the structural analysis of this compound and its degradation products. These vibrational spectroscopy techniques provide information about the functional groups present in a molecule, allowing researchers to confirm the structure of the parent dye and identify changes that occur during degradation.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. In the context of this compound degradation, FTIR analysis can confirm the breakdown of the dye by showing the disappearance of characteristic peaks associated with its structure, such as those for azo bonds (-N=N-), sulfonic groups (-SO3H), and aromatic rings. The appearance of new peaks can indicate the formation of intermediate or final degradation products. nih.gov For example, in the biodegradation of other azo dyes, FTIR has been used to track the changes in functional groups, confirming the cleavage of the azo linkage. run.edu.ng

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. It provides information complementary to FTIR and is particularly useful for analyzing symmetric non-polar bonds and for measurements in aqueous solutions. Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that can be used to detect even trace amounts of dyes and their degradation products on surfaces. nih.gov While specific studies on this compound using Raman spectroscopy are less common, the principles have been applied to similar dyes, demonstrating its potential for elucidating degradation mechanisms. mdpi.com

Table 2: Representative FTIR Peaks for Azo Dye Degradation Analysis

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Degradation Studies |

|---|---|---|

| Azo bond (-N=N-) | ~1400-1450 | Disappearance indicates cleavage of the chromophore. |

| Sulfonic acid (-SO3H) | ~1030-1080, ~1150-1210 | Changes can indicate desulfonation. |

| Aromatic C-H | ~3000-3100 | Alterations suggest modification of the aromatic rings. |

These techniques are crucial for confirming that decolorization is due to the degradation of the dye molecule rather than just adsorption onto a surface.

Fluorescence spectroscopy is a highly sensitive technique used for the detection of this compound and for studying its interactions with other molecules or materials. This method relies on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). The intensity and wavelength of the emitted light can provide information about the concentration of the fluorophore and its molecular environment.

While some dyes are naturally fluorescent, others may exhibit fluorescence upon interaction with other substances or after undergoing chemical modification. For instance, the interaction of dyes with surfactants or polymers can lead to an enhancement of their fluorescence quantum yields. researchgate.net This property can be exploited to study the binding of this compound to various materials, such as adsorbents used in wastewater treatment.

Fluorescence quenching, the decrease in fluorescence intensity due to interactions with other molecules, can also be a valuable tool. mdpi.com By monitoring the quenching of a fluorescent probe in the presence of this compound, it is possible to quantify the dye's concentration and study its interaction dynamics. Three-dimensional fluorescence spectroscopy, which records emission spectra over a range of excitation wavelengths, can generate unique "fingerprints" for different dyes, aiding in their identification even in complex mixtures. scirp.org This can be particularly useful for distinguishing between structurally similar dyes.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating the complex mixtures that often result from the degradation of this compound and for the precise quantification of the parent dye and its byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the study of this compound and its degradation. It allows for the separation, identification, and quantification of the parent dye and its various degradation intermediates and final products. In a typical HPLC setup, the sample mixture is passed through a column packed with a stationary phase, and the different components are separated based on their differential interactions with the stationary and mobile phases.

The use of various detectors enhances the capabilities of HPLC:

Diode Array Detector (DAD): A DAD detector, also known as a photodiode array (PDA) detector, can acquire a full UV-Vis spectrum for each component as it elutes from the column. fda.govmdpi.com This is extremely useful for identifying dye degradation products by comparing their spectra with those of known standards or by observing changes in the spectral characteristics. researchgate.net HPLC-DAD can monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a powerful tool for the structural elucidation of unknown degradation products. researchgate.net The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, allowing for the determination of their molecular weights. researchgate.net Tandem mass spectrometry (MS/MS) can further fragment the ions to provide detailed structural information, which is crucial for proposing degradation pathways. lcms.cz

HPLC methods have been successfully developed for the analysis of various dye classes, including direct dyes, and are essential for mechanistic studies of their degradation. eeer.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical technique for identifying volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. bibliotekanauki.pl While the parent dye itself is non-volatile, many of its smaller degradation products can be analyzed by GC-MS. nih.gov

In this technique, the sample is first vaporized and then separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a library of known spectra. nih.govpan.olsztyn.pl

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| C.I. Direct Violet 51 |

| C.I. Direct Red 81 |

| C.I. Direct Blue 201 |

| C.I. Reactive Blue 221 |

| Bi2MoO6/GO |

| Azo bond |

| Sulfonic acid |

| Aromatic amine |

| Diode Array Detector |

| Mass Spectrometry |

| Gas Chromatography-Mass Spectrometry |

| High-Performance Liquid Chromatography |

| Fourier Transform Infrared |

| Raman Spectroscopy |

| UV-Visible Spectrophotometry |

Ion Chromatography for Inorganic Byproducts

In the synthesis of commercial dyes like this compound, various inorganic salts are used, and their presence as byproducts or impurities in the final product is common. The manufacturing process, which involves diazotization and coupling reactions, often occurs in aqueous solutions containing significant concentrations of acids, bases, and salts to control pH and facilitate the reactions. worlddyevariety.com Consequently, inorganic anions such as chloride, sulfate, and nitrate (B79036) may be present in the final dye product.

Ion chromatography (IC) is a powerful and widely adopted technique for the determination of these inorganic byproducts. metrohm.com The method is particularly suited for separating and quantifying multiple ionic species in a single analytical run. researchgate.net The fundamental principle of IC involves the separation of ions on an ion-exchange column followed by detection, most commonly by suppressed conductivity. metrohm.com This approach offers high sensitivity and is capable of analyzing complex matrices. researchgate.net For instance, in the quality control of dyes, IC can be used to ensure that the levels of inorganic impurities, which can affect dyeing performance and effluent quality, are within acceptable limits. The EPA has established various methods, such as EPA 300.1, that utilize ion chromatography for the analysis of common anions in water samples. metrohm.com

Table 1: Typical Ion Chromatography Parameters for Analysis of Inorganic Byproducts in Dye Samples

| Parameter | Setting | Purpose |

| Analytical Column | High-capacity anion-exchange column (e.g., AS11-HC) | Separates target anions from each other and from the sample matrix. researchgate.net |

| Eluent | Sodium carbonate/bicarbonate gradient | Creates a mobile phase to carry the sample through the column and elute the separated anions. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the retention time and resolution of the separated ions. |

| Injection Volume | 10 - 100 µL | Introduces a precise amount of the sample into the system. |

| Detection | Suppressed Conductivity | Provides sensitive and universal detection for ionic species after chemical suppression of the eluent's conductivity. metrohm.com |

| Common Analytes | Chloride (Cl⁻), Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Phosphate (PO₄³⁻) | These are common inorganic byproducts and impurities found in commercial dye formulations. |

Mass Spectrometry-Based Techniques for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for identifying the metabolites of dyes like this compound, particularly following biodegradation or in toxicological studies. igem.org The azo linkages (–N=N–) that characterize azo dyes are susceptible to reductive cleavage, often by microbial azoreductases, leading to the formation of aromatic amines, which can be of environmental and health concern. frontiersin.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark technique for the sensitive and selective detection of dye metabolites in complex matrices such as wastewater, sediment, or biological tissues. iarc.frnih.gov The initial liquid chromatography step separates the metabolites from the parent dye and other matrix components. The sample is then introduced into the mass spectrometer, where molecules are ionized (commonly via electrospray ionization, ESI) and analyzed. oup.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (the ionized metabolite) is selected, fragmented, and the resulting product ions are detected. shimadzu.com This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of specificity and sensitivity, allowing for quantification at very low levels (ng/L to µg/L). oup.comresearchgate.net This capability is crucial for tracking the fate of this compound in environmental or biological systems and identifying its degradation products. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Hypothetical Metabolites of this compound

| Hypothetical Metabolite | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| 4-(4-Aminophenyl)benzenamine | 183.10 | 168.08 | 91.05 | Identification of amine from azo bond cleavage. |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | 318.00 | 238.03 (Loss of SO₃) | 158.06 (Loss of 2xSO₃) | Identification of sulfonated amine metabolite. |

| 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | 238.03 | 158.06 (Loss of SO₃) | 130.05 (Naphthalene ring fragment) | Identification of sulfonated amine metabolite. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), utilizing analyzers like Orbitrap or time-of-flight (TOF), offers significant advantages for metabolite identification. doi.org The key strength of HRMS is its ability to determine the mass of an ion with very high accuracy, typically with an error of less than 5 parts per million (ppm). doi.orgmdpi.com This precision allows for the confident determination of the elemental formula of a detected ion, which is a critical step in identifying unknown metabolites. sapub.orgmdpi.com

Unlike tandem quadrupole (QqQ) instruments that focus on pre-selected ions, HRMS instruments can acquire full-scan spectra of all ions present in a sample at high resolution. doi.org This allows for retrospective data analysis; the data can be re-interrogated at a later time to search for additional compounds or metabolites without re-running the sample. doi.org When coupled with fragmentation (MS/MS), HRMS provides accurate mass measurements for both the precursor and product ions, adding another layer of confidence to the structural elucidation of this compound metabolites. mdpi.comresearchgate.net

Table 3: Example of Accurate Mass Measurement for this compound

| Compound/Fragment | Elemental Formula | Theoretical Mass (m/z) | Measured Mass (m/z) (Hypothetical) | Mass Error (ppm) |

| This compound (Parent Ion) | C₃₂H₂₂N₄O₁₁S₃ (as [M-3Na+2H]⁻) | 734.0500 | 734.0515 | 2.04 |

| Fragment Ion | C₁₂H₁₁N₂ (Amine fragment) | 183.0917 | 183.0921 | 2.18 |

Electrochemical Sensors and Biosensors for Real-time Monitoring

The need for rapid, on-site, and continuous monitoring of dyes like this compound in industrial effluents and natural waters has driven the development of electrochemical sensors and biosensors. igem.orgmdpi.com These devices offer an attractive alternative to traditional chromatographic methods, which are often time-consuming and require expensive laboratory equipment. igem.orgresearchgate.net

Electrochemical sensors for azo dyes typically operate by detecting the oxidation or reduction of the dye molecule at the surface of a chemically modified electrode. mdpi.comresearchgate.net The electrode surface can be modified with various nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance the electrochemical signal, improve sensitivity, and lower the detection limit. mdpi.comacs.org Voltammetric techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are applied, generating a current signal that is proportional to the dye's concentration. mdpi.com

Biosensors take this concept a step further by incorporating a biological recognition element, such as an enzyme (e.g., azoreductase, laccase) or an antibody, which imparts high specificity for the target analyte. igem.orgfrontiersin.org The interaction between the dye and the biological element is converted into a measurable signal by a physicochemical transducer. igem.org Such sensors hold great promise for the development of portable, low-cost devices for real-time monitoring of this compound, enabling better control of industrial discharge and environmental protection. igem.org

Table 4: Representative Performance of a Hypothetical Electrochemical Sensor for this compound

| Parameter | Performance Characteristic | Reference Application |

| Technique | Differential Pulse Voltammetry (DPV) | Common for quantitative analysis of dyes. researchgate.net |

| Working Electrode | Modified Glassy Carbon or Carbon Paste Electrode | Provides a surface for the electrochemical reaction. mdpi.comresearchgate.net |

| Linear Range | 1.0 x 10⁻⁸ M to 5.0 x 10⁻⁶ M | Typical concentration range for sensitive dye detection. researchgate.net |

| Limit of Detection (LOD) | 1.0 x 10⁻⁹ M | Achievable with nanomaterial-modified electrodes. chemrxiv.org |

| Response Time | < 5 minutes | A key advantage for real-time applications. acs.org |

| Selectivity | Good | Can be optimized by selecting appropriate electrode modifiers and pH conditions. |

Mechanistic and Theoretical Investigations of C.i. Direct Violet 3

Reaction Kinetics and Rate Constant Determination in Degradation Processes

The degradation of C.I. Direct Violet 3 and structurally similar violet dyes is frequently modeled using kinetic equations to determine reaction rates and understand the underlying processes. A common approach for heterogeneous photocatalysis is the Langmuir-Hinshelwood (L-H) model, which describes the relationship between the rate of a surface-catalyzed reaction and the concentration of the substance. acs.orglongdom.org

The L-H model is often simplified to a pseudo-first-order kinetic model, particularly at low initial dye concentrations. The equation is expressed as: ln(C₀/C) = k_app * t where C₀ is the initial dye concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant.

Studies on the photocatalytic degradation of similar violet dyes, such as Crystal Violet (C.I. Basic Violet 3), have consistently shown that the process follows pseudo-first-order kinetics, fitting well with the Langmuir-Hinshelwood model. longdom.orgresearchgate.netresearchgate.net For instance, in the photocatalytic degradation of a violet dye using a C-N-codoped TiO₂ catalyst, the reaction kinetics were well-described by the L-H model, demonstrating pseudo-first-order behavior. scispace.comkoreascience.kr The apparent rate constant (k_app) in these reactions is influenced by several factors, including initial dye concentration, catalyst dosage, and pH. scispace.comkoreascience.kr

Key Findings from Kinetic Studies:

Effect of Initial Concentration : The rate constant of photodegradation typically decreases as the initial concentration of the dye increases. scispace.comkoreascience.kr This is attributed to the saturation of the catalyst surface with dye molecules, which hinders the generation of reactive oxygen species.

Effect of pH : The pH of the solution is a critical parameter affecting the surface charge of the photocatalyst and the dye molecule itself. For a violet dye degraded with a TiO₂-based catalyst, the highest degradation efficiency and rate constant were observed at a pH of around 5. scispace.com

Kinetic Models : While pseudo-first-order is common, some adsorption processes involving violet dyes have been shown to fit a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. researchgate.netbiorxiv.org

Below is an interactive data table summarizing kinetic parameters for the degradation of violet dyes under various conditions, based on published research.

Elucidation of Reaction Mechanisms and Degradation Pathways

The degradation of azo dyes like this compound involves the breakdown of their complex chemical structure into simpler, and ideally non-toxic, compounds. The primary mechanism often involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color.

Key Degradation Pathways: